molecular formula C20H24N4O3 B10999472 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10999472
M. Wt: 368.4 g/mol
InChI Key: JGDBVUZLPNJTPX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using hydrogen in the presence of a catalyst.

    Synthesis of the triazolopyridine moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the two moieties: The final step involves the coupling of the 3,4-dimethoxyphenyl ethylamine with the triazolopyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving aromatic and heterocyclic compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the 3,4-dimethoxyphenyl ethylamine moiety but lacks the triazolopyridine structure.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: This compound has a similar aromatic structure but differs in the nature of the substituents.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the presence of both the 3,4-dimethoxyphenyl ethylamine and the triazolopyridine moieties. This combination of structures imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C20H24N4O3/c1-26-16-10-9-15(14-17(16)27-2)11-12-21-20(25)8-5-7-19-23-22-18-6-3-4-13-24(18)19/h3-4,6,9-10,13-14H,5,7-8,11-12H2,1-2H3,(H,21,25)

InChI Key

JGDBVUZLPNJTPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCC2=NN=C3N2C=CC=C3)OC

Origin of Product

United States

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